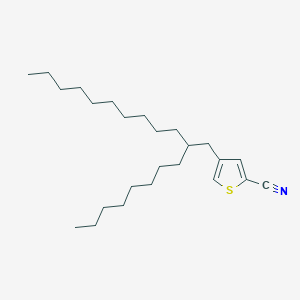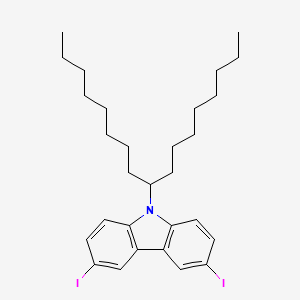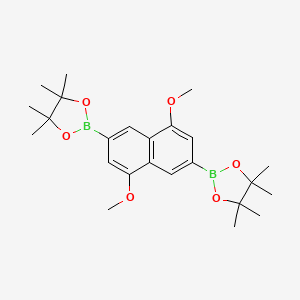
2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Übersicht
Beschreibung
2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound belonging to the class of organoboron compounds. It features a naphthalene core with methoxy groups at the 4 and 8 positions, and two tetramethyl-1,3,2-dioxaborolane groups at the 2 and 6 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the following steps:
Borylation Reaction: : The starting material, 4,8-dimethoxynaphthalene, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions: : The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (100-150°C) to ensure the formation of the desired product.
Purification: : The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the above synthetic route with optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: : Reduction reactions can be performed to convert the boronic ester groups into other functional groups.
Substitution: : Substitution reactions at the boronic ester positions can lead to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of naphthalene-2,6-dicarboxylic acid derivatives.
Reduction: : Formation of naphthalene derivatives with reduced boronic ester groups.
Substitution: : Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules. Its boronic ester groups make it a versatile reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology
In biological research, 2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be used as a fluorescent probe or a labeling agent for biomolecules. Its unique structure allows for specific interactions with biological targets, making it useful in imaging and diagnostic applications.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with various biomolecules can be exploited to design new therapeutic agents.
Industry
In industry, this compound can be used as an intermediate in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects depends on the specific application. In cross-coupling reactions, the boronic ester groups act as electrophiles, facilitating the formation of carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2'-(3,7-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2,2'-(3,7-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2,2'-(4,8-Dimethoxynaphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific substitution pattern on the naphthalene core, which influences its reactivity and applications. The presence of methoxy groups at the 4 and 8 positions enhances its stability and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[4,8-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34B2O6/c1-21(2)22(3,4)30-25(29-21)15-11-17-18(19(13-15)27-9)12-16(14-20(17)28-10)26-31-23(5,6)24(7,8)32-26/h11-14H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRGUUSVSBBECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C(C=C3OC)B4OC(C(O4)(C)C)(C)C)C(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34B2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-4-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242838.png)
![4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8242846.png)
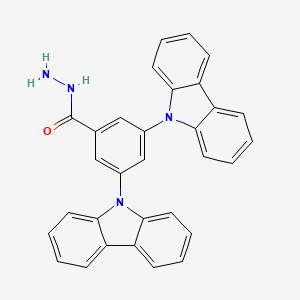
![4,9-Dibromo-2,7-bis(2-hexyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242850.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B8242857.png)
![2-bromo-4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B8242858.png)
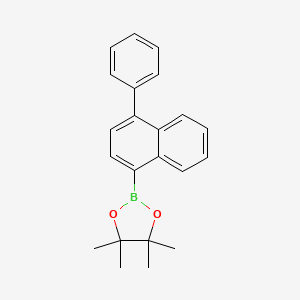
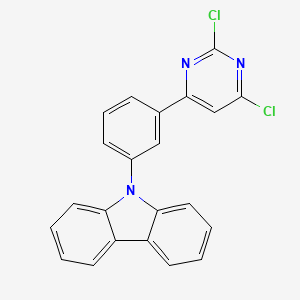
![4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242886.png)
![4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B8242888.png)
